2-[2-ethoxy-4-[(pyridin-3-ylamino)methyl]phenoxy]-N-hydroxyacetamide
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Overview
Description
3AP-2 is a peptide deformylase (PDF) inhibitor which shows better inhibitory activity against MCF-7 than M7594_0037.
Scientific Research Applications
Antiproliferative Activity in Cancer Research
- Research Findings : A study demonstrated the synthesis of pyridine linked thiazole hybrids, related to the chemical structure , showing promising anticancer activity against various cancer cell lines including liver carcinoma and breast cancer. The study highlights the potential of these compounds in cancer research, particularly in developing new therapeutic agents (Alaa M. Alqahtani & A. Bayazeed, 2020).
Radioiodination and Biological Evaluation
- Research Findings : Another study focused on the synthesis and radioiodination of a dipeptide derivative, structurally related to the compound , for potential use as a new imaging agent. This research highlights the compound's promise in enhancing brain imaging techniques and antimicrobial activities (I. Abdel-Ghany et al., 2013).
Synthesis and Biological Activities of Derivatives
- Research Findings : Research on the synthesis of various substituted pyridines, including compounds with a similar structure, has shown potential biological activities. These studies contribute to the understanding of these compounds' roles in medicinal chemistry and drug design (T. Su et al., 1988).
Fluoroionophores in Metal Recognition
- Research Findings : A study developed fluoroionophores from derivatives related to the compound , demonstrating their ability to specifically recognize metal ions. This has implications for cellular metal staining and other applications in biochemistry (W. Hong et al., 2012).
Properties
Molecular Formula |
C16H19N3O4 |
---|---|
Molecular Weight |
317.35 |
IUPAC Name |
2-(2-Ethoxy-4-((pyridin-3-ylamino)methyl)phenoxy)-N-hydroxyacetamide |
InChI |
InChI=1S/C16H19N3O4/c1-2-22-15-8-12(9-18-13-4-3-7-17-10-13)5-6-14(15)23-11-16(20)19-21/h3-8,10,18,21H,2,9,11H2,1H3,(H,19,20) |
InChI Key |
NNLDKPINCOIIAJ-UHFFFAOYSA-N |
SMILES |
O=C(NO)COC1=CC=C(CNC2=CC=CN=C2)C=C1OCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3AP2; 3AP-2; 3AP 2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.